molecular formula C11H15NO4 B038132 3-(2,5-Dimethoxyanilino)propanoic acid CAS No. 115170-20-2

3-(2,5-Dimethoxyanilino)propanoic acid

Cat. No. B038132
CAS RN: 115170-20-2
M. Wt: 225.24 g/mol
InChI Key: VLESTKDTHQLTGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,5-Dimethoxyanilino)propanoic acid (DMAP) is a synthetic compound that has been widely used in scientific research for its unique properties. DMAP is a derivative of aniline and is commonly used as a reagent in organic chemistry. It is also known as a non-steroidal anti-inflammatory drug (NSAID) and has been found to have potential therapeutic applications in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of DMAP is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are known to play a role in the inflammatory response, and their inhibition by DMAP may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
DMAP has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been found to have antipyretic effects, which make it a potential candidate for the treatment of fever. DMAP has been shown to have a low toxicity profile and is generally well-tolerated in animals.

Advantages and Limitations for Lab Experiments

DMAP has several advantages as a reagent in organic chemistry. It is a versatile reagent that can be used in a variety of reactions. It is also relatively inexpensive and readily available. However, DMAP has some limitations as a reagent. It is a strong acid and can be corrosive to certain materials. It also has a strong odor that can be unpleasant to work with.

Future Directions

There are several future directions for the use of DMAP in scientific research. One potential area of research is the development of DMAP analogs with improved therapeutic properties. Another area of research is the investigation of the mechanism of action of DMAP and its potential role in the treatment of inflammatory diseases. Additionally, the use of DMAP in the synthesis of new compounds for various applications is an area of ongoing research.

Synthesis Methods

DMAP can be synthesized through a series of chemical reactions. The first step involves the reaction of 2,5-dimethoxyaniline with acetic anhydride to form 2,5-dimethoxyacetanilide. The second step involves the reaction of 2,5-dimethoxyacetanilide with chloroacetic acid to form DMAP. The synthesis of DMAP is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

DMAP has been widely used in scientific research for its unique properties. It is commonly used as a reagent in organic chemistry for the synthesis of various compounds. DMAP has also been found to have potential therapeutic applications in the treatment of certain diseases. It has been shown to have anti-inflammatory and analgesic properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis.

properties

CAS RN

115170-20-2

Product Name

3-(2,5-Dimethoxyanilino)propanoic acid

Molecular Formula

C11H15NO4

Molecular Weight

225.24 g/mol

IUPAC Name

3-(2,5-dimethoxyanilino)propanoic acid

InChI

InChI=1S/C11H15NO4/c1-15-8-3-4-10(16-2)9(7-8)12-6-5-11(13)14/h3-4,7,12H,5-6H2,1-2H3,(H,13,14)

InChI Key

VLESTKDTHQLTGW-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)OC)NCCC(=O)O

Canonical SMILES

COC1=CC(=C(C=C1)OC)NCCC(=O)O

Origin of Product

United States

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